![molecular formula C8H16N2O B1603866 1-Oxa-4,9-diazaspiro[5.5]undecane CAS No. 36420-64-1](/img/structure/B1603866.png)
1-Oxa-4,9-diazaspiro[5.5]undecane
Vue d'ensemble
Description
1-Oxa-4,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure containing oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors. One common method includes the reaction of a dihydropyridine derivative with an epoxide under acidic conditions, leading to the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product . Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature, solvent like acetonitrile.
Reduction: Lithium aluminum hydride; conditions: reflux, solvent like tetrahydrofuran.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols); conditions: varying temperatures, solvents like dichloromethane.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted spirocyclic compounds.
Applications De Recherche Scientifique
Dual Receptor Activity
Recent studies have demonstrated that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane can function as dual ligands targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual activity is significant for pain management, as it may enhance analgesic efficacy while reducing side effects commonly associated with opioid use, such as constipation. One notable derivative, compound 15au , exhibited potent analgesic activity comparable to oxycodone but with a reduced side effect profile in animal models .
Soluble Epoxide Hydrolase Inhibition
Another application involves the use of this compound-based trisubstituted ureas as soluble epoxide hydrolase (sEH) inhibitors. These compounds have shown promise in treating chronic kidney diseases by effectively lowering serum creatinine levels in preclinical models. For instance, compound 19 demonstrated significant oral bioavailability and sEH inhibitory activity, marking it as a potential drug candidate for chronic kidney disease management .
Synthesis and Derivative Development
The synthesis of this compound derivatives employs versatile chemical strategies that allow for modifications at various positions on the scaffold. Research has focused on optimizing these derivatives to enhance their pharmacological profiles. For example, phenethyl groups at position 9 and substituted pyridyl moieties at position 4 yielded compounds with improved receptor binding affinities and selectivity profiles .
Case Study 1: Pain Management
A study investigated the analgesic properties of a series of this compound derivatives in mice models. The results indicated that these compounds could effectively alleviate pain through dual agonism of MOR and antagonism of σ1R, suggesting a novel approach to pain relief with potentially fewer side effects compared to traditional opioids .
Case Study 2: Chronic Kidney Disease
In another study focusing on chronic kidney disease, researchers evaluated the efficacy of a specific derivative (compound 19) in an anti-glomerular basement membrane glomerulonephritis rat model. The compound was administered orally and resulted in a significant reduction in serum creatinine levels, highlighting its potential as an orally active therapeutic agent .
Summary Table of Key Derivatives
Mécanisme D'action
The mechanism by which 1-Oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as dual ligands for the sigma-1 receptor and the mu-opioid receptor . The binding to these receptors modulates pain perception and provides analgesic effects . The compound’s unique spirocyclic structure allows it to fit into the binding pockets of these receptors, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but lacks the oxygen atom in the ring.
1-Oxa-9-azaspiro[5.5]undecane: Similar structure but with different positioning of nitrogen and oxygen atoms.
Uniqueness: 1-Oxa-4,9-diazaspiro[5.5]undecane stands out due to its dual functionality as a ligand for both sigma-1 and mu-opioid receptors, which is not commonly observed in similar compounds . This dual activity makes it a promising candidate for developing new analgesics with reduced side effects .
Activité Biologique
1-Oxa-4,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₆N₂O
- Molecular Weight : 156.23 g/mol
- CAS Number : 36420-64-1
The compound features a spiro linkage between a diazaspiro framework and an oxa bridge, which contributes to its pharmacological properties and synthetic versatility.
This compound has been identified as a dual ligand for sigma receptors and mu-opioid receptors (MOR). The primary targets include:
- Sigma-1 Receptor (σ1R)
- Mu-Opioid Receptor (MOR)
Mode of Action
The interaction with these receptors involves binding to their active sites, influencing various biochemical pathways:
- Activation of MOR can inhibit adenylate cyclase, leading to decreased cyclic AMP levels, hyperpolarization, and reduced neuronal excitability.
- Modulation of σ1R can influence neurotransmission and has implications in pain management and neuroprotection .
Analgesic Effects
Research has shown that derivatives of this compound exhibit potent analgesic activity comparable to established opioids like oxycodone. For instance, one derivative demonstrated a balanced profile of MOR agonism and σ1R antagonism, resulting in effective pain relief with potentially reduced side effects .
Soluble Epoxide Hydrolase Inhibition
A notable application of this compound is its role as a soluble epoxide hydrolase (sEH) inhibitor. A study reported that certain trisubstituted ureas based on this compound showed high potency in inhibiting sEH, which is relevant for treating chronic kidney diseases. Administration in rat models resulted in significant reductions in serum creatinine levels .
Case Studies
Propriétés
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFWTUJSWZOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617151 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36420-64-1 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.